molecular formula C17H20FNO B3172818 3-Fluoro-4-[4-(tert-pentyl)phenoxy]aniline CAS No. 946742-50-3

3-Fluoro-4-[4-(tert-pentyl)phenoxy]aniline

Cat. No.: B3172818
CAS No.: 946742-50-3
M. Wt: 273.34 g/mol
InChI Key: XIAIUQXVBHJSKW-UHFFFAOYSA-N
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Description

3-Fluoro-4-[4-(tert-pentyl)phenoxy]aniline is a fluorinated aniline derivative with the molecular formula C17H20FNO and a molecular weight of 273.35 g/mol . This compound is characterized by an aniline group, a key synthetic handle for further chemical transformations, which is ortho- to a fluoro substituent and a phenoxy ether linkage. The phenoxy group is further substituted at the para position with a tert-pentyl moiety, which can influence the compound's lipophilicity and steric properties. As a building block, this aniline is of significant interest in medicinal chemistry for the synthesis of more complex molecules, particularly in the development of active pharmaceutical ingredients (APIs) and other specialized intermediates . Its structure suggests potential application in the synthesis of compounds for probing biological targets, similar to how other fluorinated anilines are used in creating modulators for neurological targets like α7 nicotinic acetylcholine receptors or in the development of novel thiazole-based antiproliferative agents . Researchers value this compound for its versatility in constructing molecular architectures that may interact with various enzymes or receptors. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Specific safety data should be consulted on the material safety data sheet (MSDS) prior to handling.

Properties

IUPAC Name

3-fluoro-4-[4-(2-methylbutan-2-yl)phenoxy]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FNO/c1-4-17(2,3)12-5-8-14(9-6-12)20-16-10-7-13(19)11-15(16)18/h5-11H,4,19H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIAIUQXVBHJSKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C1=CC=C(C=C1)OC2=C(C=C(C=C2)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

3-Fluoro-4-[4-(tert-pentyl)phenoxy]aniline can undergo several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Scientific Research Applications

3-Fluoro-4-[4-(tert-pentyl)phenoxy]aniline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is used in proteomics research to study protein interactions and functions.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-[4-(tert-pentyl)phenoxy]aniline involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the specific application and context. In general, the compound may interact with proteins or enzymes, altering their activity and function. This can lead to changes in cellular processes and pathways, ultimately affecting the biological system.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Phenoxy and Aniline Moieties

The tert-pentyl group (2-methylbutan-2-yl) in 3-Fluoro-4-[4-(tert-pentyl)phenoxy]aniline is a bulky, branched alkyl substituent. Comparisons with related compounds reveal the following trends:

Table 1: Structural and Physicochemical Comparisons
Compound Name Substituents on Phenoxy Group Molecular Weight Key Features Reference
This compound tert-Pentyl 323.35 High steric bulk, lipophilic; may enhance membrane permeability
3-Fluoro-4-(4-methylphenoxy)aniline Methyl 233.25 Reduced steric hindrance; moderate lipophilicity
3-Fluoro-4-(4-fluorophenoxy)aniline 4-Fluorophenyl 232.22 Increased electronegativity; potential for halogen bonding
4-[4-(tert-pentyl)phenoxy]-3-(trifluoromethyl)aniline tert-Pentyl + CF3 323.35 Enhanced electron-withdrawing effects; improved metabolic stability
3-Fluoro-4-[4-(tetramethyldioxaborolan)phenoxy]aniline Boronate ester 331.18 Boron-containing; potential for Suzuki coupling or solubility modulation

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity : The tert-pentyl group increases logP compared to methyl or fluorophenyl substituents, improving membrane permeability but possibly reducing aqueous solubility .
  • Metabolic Stability: Trifluoromethyl-substituted analogues (e.g., 4-[4-(tert-pentyl)phenoxy]-3-(trifluoromethyl)aniline) exhibit enhanced resistance to oxidative metabolism due to the strong electron-withdrawing effects of CF3 .
  • Synthetic Utility: Boronate ester-containing derivatives () highlight the adaptability of the phenoxy-aniline scaffold for further functionalization via cross-coupling reactions .

Biological Activity

3-Fluoro-4-[4-(tert-pentyl)phenoxy]aniline is a fluorinated aniline compound notable for its unique structural characteristics, which include a fluorine atom and a tert-pentyl group. This compound has garnered attention in various fields, particularly in biological and medicinal chemistry, due to its potential interactions with biological systems. However, specific data on its biological activity remains limited. This article aims to consolidate available research findings, case studies, and comparative analyses of similar compounds to elucidate the biological activity of this compound.

The molecular formula of this compound is C17H22FNO, with a molecular weight of 273.34 g/mol. Its structure features:

  • A fluorine atom at the 3-position of the phenyl ring.
  • A tert-pentyl group at the 4-position.
  • A phenoxy group attached to the aniline nitrogen atom.

These components contribute to the compound's distinct chemical properties and potential applications in various research fields.

While direct studies on the mechanism of action for this compound are scarce, compounds within its class are often investigated for their ability to interact with specific proteins and enzymes. The phenoxy group, in particular, is crucial for binding interactions that modulate biological pathways.

Biological Activity Insights

Research indicates that compounds similar to this compound are frequently studied for their roles in proteomics and drug development. Such compounds may influence protein interactions and functions, potentially leading to therapeutic applications.

Comparative Analysis with Similar Compounds

A comparative analysis highlights several structurally similar compounds that exhibit varying biological activities:

Compound NameStructural FeaturesUnique Characteristics
4-tert-ButylphenolSimilar phenolic structure; tert-butyl groupLacks fluorine substitution
4-tert-PentylphenolSimilar structure; lacks aniline groupDoes not possess aniline nitrogen functionality
3-Methyl-4-phenoxyanilineLacks tert-pentyl groupDifferent substitution pattern affecting reactivity
3-FluoroanilineFluorinated aniline without phenoxy groupSimpler structure leading to different properties

The unique combination of functional groups in this compound imparts distinct chemical and biological properties not found in these similar compounds.

Case Studies and Research Findings

Several studies have investigated the biological activities of related phenoxy compounds:

  • Antitubercular Activity : A series of derivatives based on similar structures have shown significant antitubercular activity against Mycobacterium tuberculosis, with some derivatives achieving minimum inhibitory concentration (MIC) values as low as 4 µg/ml .
  • Proteomics Applications : Compounds like 2-Methyl-4-[4-(tert-pentyl)phenoxy]aniline have been utilized in proteomics research to study protein interactions, indicating that structural modifications can lead to varied biological effects.
  • Antimicrobial Properties : Other phenoxy derivatives have demonstrated broad-spectrum antimicrobial activity, suggesting that modifications in the phenoxy group can enhance efficacy against various pathogens .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Fluoro-4-[4-(tert-pentyl)phenoxy]aniline, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution between 4-(tert-pentyl)phenol and a fluorinated nitroarene precursor (e.g., 3-fluoro-4-nitroaniline). Key steps include:

  • Base Selection : Potassium carbonate or cesium carbonate in polar aprotic solvents (DMF, DMSO) to activate the phenol oxygen for substitution .
  • Temperature Control : Reactions often proceed at 80–100°C under inert atmospheres (N₂/Ar) to suppress side reactions like oxidation of the aniline group .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product. Yield optimization requires balancing steric hindrance from the tert-pentyl group with electronic effects of fluorine .

Q. How can spectroscopic techniques (NMR, MS, IR) resolve structural ambiguities in this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : The tert-pentyl group (C(CH₂CH₂CH₃)₃) shows distinct splitting patterns in the aliphatic region (δ 1.2–1.6 ppm), while the phenoxy-aniline linkage generates aromatic protons with coupling constants (J = 8–10 Hz) influenced by fluorine’s para-directing effects .
  • Mass Spectrometry (HRMS) : Molecular ion [M+H]⁺ at m/z 301.15 (calculated for C₁₇H₂₁FNO) confirms the molecular formula. Fragmentation patterns (e.g., loss of tert-pentyl group) aid in structural validation .
  • IR Spectroscopy : Stretching bands at ~1250 cm⁻¹ (C-F) and ~3350 cm⁻¹ (N-H) confirm functional groups .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

  • Methodological Answer :

  • Solubility : Highly soluble in DCM, THF, and DMSO; sparingly soluble in water (logP ~3.5). Solubility in polar solvents is enhanced by the electron-withdrawing fluorine atom .
  • Stability : Susceptible to oxidation in air due to the aniline moiety. Storage under N₂ at –20°C in amber vials is recommended. Stability in acidic/basic media is limited; avoid prolonged exposure to pH <5 or >9 .

Advanced Research Questions

Q. How do steric and electronic effects of the tert-pentyl and fluorine groups influence reactivity in cross-coupling reactions (e.g., Buchwald-Hartwig amination)?

  • Methodological Answer :

  • Steric Effects : The bulky tert-pentyl group reduces accessibility to the para-phenoxy position, necessitating catalysts with high steric tolerance (e.g., XPhos Pd G3) for amination .
  • Electronic Effects : Fluorine’s electron-withdrawing nature activates the aniline for electrophilic substitution but deactivates the phenoxy ring for nucleophilic attacks. Computational modeling (DFT) can predict regioselectivity in such reactions .
  • Case Study : In Suzuki-Miyaura couplings, the tert-pentyl group suppresses undesired β-hydride elimination, improving yields of biaryl products .

Q. What strategies mitigate contradictions in biological activity data (e.g., inconsistent IC₅₀ values in kinase inhibition assays)?

  • Methodological Answer :

  • Assay Optimization : Use orthogonal assays (e.g., fluorescence polarization vs. radiometric) to confirm activity. For example, discrepancies may arise from compound aggregation in high-throughput screens .
  • Metabolic Stability : Test for cytochrome P450-mediated degradation using liver microsomes. Fluorine’s metabolic resistance often enhances in vivo stability compared to non-fluorinated analogs .
  • Structural Analog Comparison : Compare with 3-Fluoro-4-phenoxyaniline (lacking tert-pentyl) to isolate the tert-pentyl group’s contribution to bioactivity .

Q. How can computational methods (e.g., QSAR, molecular docking) guide the design of derivatives for targeted applications?

  • Methodological Answer :

  • QSAR Modeling : Use Hammett constants (σ) to correlate fluorine’s electronic effects with bioactivity. The tert-pentyl group’s hydrophobicity (π value) can be optimized for membrane permeability .
  • Docking Studies : Target-specific modeling (e.g., kinase ATP-binding pockets) reveals steric clashes with tert-pentyl, prompting substitution with smaller branched alkyl groups (e.g., tert-butyl) .
  • ADME Prediction : Tools like SwissADME predict improved oral bioavailability (TPSA <80 Ų) due to fluorine’s polarity masking .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Fluoro-4-[4-(tert-pentyl)phenoxy]aniline
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3-Fluoro-4-[4-(tert-pentyl)phenoxy]aniline

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